18-Cooh-19,20-ltb4
Overview
Description
18-Carboxy dinor Leukotriene B4 is a β-oxidation metabolite of Leukotriene B4. Leukotriene B4 is rapidly metabolized in the liver to 20-carboxy Leukotriene B4, which then undergoes further β-oxidation to form 18-carboxy dinor Leukotriene B4 . This compound plays a significant role in various biological processes, particularly in inflammation and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-carboxy dinor Leukotriene B4 involves the β-oxidation of Leukotriene B4. Initially, Leukotriene B4 is metabolized to 20-carboxy Leukotriene B4 in the liver. This intermediate then undergoes further β-oxidation to produce 18-carboxy dinor Leukotriene B4 .
Industrial Production Methods: Industrial production of 18-carboxy dinor Leukotriene B4 is typically carried out through controlled enzymatic reactions that mimic the natural metabolic pathways in the liver. These processes ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 18-Carboxy dinor Leukotriene B4 primarily undergoes oxidation reactions. The β-oxidation process is a key reaction in its formation .
Common Reagents and Conditions: The β-oxidation of Leukotriene B4 to 18-carboxy dinor Leukotriene B4 involves enzymes such as 2,4-dienoyl-coenzyme A reductase . The reaction conditions typically include a controlled environment that mimics the liver’s metabolic conditions.
Major Products: The major product of the β-oxidation of Leukotriene B4 is 18-carboxy dinor Leukotriene B4 .
Scientific Research Applications
18-Carboxy dinor Leukotriene B4 has several scientific research applications, particularly in the fields of immunology and inflammation. It is used to study the metabolic pathways of Leukotriene B4 and its role in inflammatory responses . Additionally, it is utilized in lipid biochemistry research to understand the roles of various lipid metabolites in biological processes .
Mechanism of Action
The mechanism of action of 18-carboxy dinor Leukotriene B4 involves its role as a metabolite of Leukotriene B4. Leukotriene B4 is known to be a potent chemoattractant for neutrophils and plays a crucial role in inflammation . The β-oxidation of Leukotriene B4 to 18-carboxy dinor Leukotriene B4 helps regulate the levels of Leukotriene B4 in the body, thereby modulating inflammatory responses .
Comparison with Similar Compounds
- Leukotriene B4
- 20-carboxy Leukotriene B4
- Other β-oxidation metabolites of Leukotriene B4
Comparison: 18-Carboxy dinor Leukotriene B4 is unique in its role as a β-oxidation metabolite of Leukotriene B4. While Leukotriene B4 is a potent chemoattractant and plays a direct role in inflammation, 18-carboxy dinor Leukotriene B4 helps regulate its levels through metabolic pathways . This regulatory role distinguishes it from other similar compounds.
Properties
IUPAC Name |
(4Z,7R,8E,10E,12Z,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3-,9-4+,10-5-/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRIIHRGMKHPHN-USRRKILKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144690 | |
Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102674-12-4 | |
Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102674-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18-Carboxy-19,20-dinorleukotriene B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.